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Compound of Interest

Compound Name: 2-(4-Cyclohexylphenoxy)ethanol

Cat. No.: B085848 Get Quote

IUPAC Name: 2-(4-Cyclohexylphenoxy)ethanol

This technical guide provides a comprehensive overview of 2-(4-Cyclohexylphenoxy)ethanol,
targeting researchers, scientists, and drug development professionals. The document details its

physicochemical properties, a robust synthesis protocol, analytical methodologies, and

explores a potential biological target based on structurally related compounds.

Physicochemical and Computed Properties
Quantitative data for 2-(4-Cyclohexylphenoxy)ethanol is primarily based on computational

models due to a lack of extensive experimental studies. These properties are summarized in

the table below, alongside data for the related compound 2-[4-(2-Ethylhexyl)phenoxy]ethanol

for comparison.[1]
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Property
2-(4-
Cyclohexylphenox
y)ethanol

2-[4-(2-
Ethylhexyl)phenox
y]ethanol

Data Type

Molecular Formula C₁₄H₂₀O₂ C₁₆H₂₆O₂ -

Molecular Weight 220.31 g/mol 250.38 g/mol Computed

XLogP3 3.5 4.9 Computed

Hydrogen Bond Donor

Count
1 1 Computed

Hydrogen Bond

Acceptor Count
2 2 Computed

Rotatable Bond Count 4 7 Computed

Exact Mass 220.14633 g/mol 250.19328 g/mol Computed

Monoisotopic Mass 220.14633 g/mol 250.19328 g/mol Computed

Topological Polar

Surface Area
29.5 Å² 29.5 Å² Computed

Heavy Atom Count 16 18 Computed

Complexity 189 186 Computed

Experimental Protocols
Synthesis of 2-(4-Cyclohexylphenoxy)ethanol via
Williamson Ether Synthesis
This protocol describes a general and widely applicable method for the synthesis of aryl ethers,

adapted for the preparation of 2-(4-Cyclohexylphenoxy)ethanol. The Williamson ether

synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[2][3]

[4][5][6]

Reaction Scheme:

Materials:
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4-Cyclohexylphenol

2-Chloroethanol

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Preparation of the Alkoxide:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-

Cyclohexylphenol (1 equivalent) in anhydrous DMF.

Slowly add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen

gas ceases, indicating the formation of the sodium phenoxide.

Ether Synthesis:
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To the solution of the sodium phenoxide, add 2-Chloroethanol (1.2 equivalents) dropwise

at room temperature.

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

After completion, cool the reaction mixture to room temperature and quench by the slow

addition of a saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent to yield pure 2-(4-Cyclohexylphenoxy)ethanol.

Analytical Characterization
The identity and purity of the synthesized 2-(4-Cyclohexylphenoxy)ethanol can be confirmed

using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):[7][8]

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).

Flow Rate: 1.0 mL/min.

Detection: UV detector at 270 nm.

Sample Preparation: Dissolve the sample in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS):
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Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher

temperature (e.g., 280 °C).

MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).

The expected signals would correspond to the aromatic, cyclohexyl, and ethoxyethanol

protons and carbons.

4. Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorptions for the O-H stretch (broad,

around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C-O ether stretch, and

aromatic C=C bending.

Potential Biological Activity and Signaling Pathway
While specific biological data for 2-(4-Cyclohexylphenoxy)ethanol is limited, structurally

similar cyclohexylphenol derivatives have been investigated for their activity as antagonists of

the μ-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that are the

primary targets for opioid drugs.[9][10][11][12][13]

Hypothesized Signaling Pathway: μ-Opioid Receptor
Antagonism
As an antagonist, 2-(4-Cyclohexylphenoxy)ethanol would bind to the MOR but not activate it.

This would block the binding of endogenous or exogenous agonists (like endorphins or

morphine), thereby inhibiting the downstream signaling cascade.
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The canonical MOR signaling pathway involves the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects the activity of protein

kinase A (PKA) and downstream effectors. Activation of MOR also leads to the opening of G-

protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-

gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter

release.[12] An antagonist would prevent these events from occurring.
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Figure 1: Hypothesized MOR antagonism by 2-(4-Cyclohexylphenoxy)ethanol.

Experimental Workflow: Receptor Binding Assay
To experimentally determine the binding affinity of 2-(4-Cyclohexylphenoxy)ethanol for the μ-

opioid receptor, a competitive radioligand binding assay would be employed. This is a standard

method in drug discovery for screening and characterizing compounds that interact with a

specific receptor.[14][15][16][17][18]

The workflow involves incubating cell membranes expressing the receptor of interest with a

known radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the

unlabeled test compound. The amount of radioligand bound to the receptor is then measured,

and the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is

determined.
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Figure 2: Workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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